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Introduction

2-Hydroxypyridine, a heterocyclic organic compound, stands as a cornerstone in medicinal

chemistry and fine chemical synthesis.[1] While its structure appears simple, it harbors a

fascinating chemical duality that governs its reactivity and function. This compound is not

merely a static molecule but exists in a dynamic equilibrium with its tautomeric form, 2-

pyridone.[2][3] This tautomerism is the critical feature that defines its physical properties,

spectroscopic behavior, and utility as a versatile building block for a wide array of

pharmaceuticals, including anticancer, antiviral, and CNS-related therapeutics.[4][5]

This guide provides an in-depth exploration of 2-hydroxypyridine, moving beyond simple data

recitation to explain the underlying principles that are crucial for its effective application in

research and development. We will delve into its physicochemical properties, the nuances of its

tautomeric equilibrium, practical analytical methodologies, and its role in modern drug

discovery.

Core Physicochemical Properties
The fundamental physical characteristics of 2-hydroxypyridine are essential for its handling,

purification, and use in synthesis. It typically appears as a white to light yellow crystalline solid
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that may darken upon storage without a loss of purity.[3][6][7]

Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-
hydroxypyridine, compiled from various authoritative sources.

Property Value Source(s)

Molecular Formula C₅H₅NO [8][9]

Molecular Weight 95.10 g/mol [8][9]

Melting Point 105-107 °C [6][8]

Boiling Point 280-281 °C [6][8]

Water Solubility 450 g/L at 20 °C [6][10][11][12]

Solubility (Organic)
Soluble in ethanol; slightly

soluble in benzene, ether.
[6][11][12]

pKa (Strongest Acidic) 11.7 [2]

pKa (Strongest Basic) 2.43 [2]

Appearance
White to light yellow crystalline

solid.
[3][6]

The Chemistry of Tautomerism: A Tale of Two Forms
The most defining chemical characteristic of 2-hydroxypyridine is its prototropic tautomerism,

an equilibrium between the aromatic alcohol form (2-hydroxypyridine, the lactim) and the non-

aromatic amide form (2-pyridone, the lactam).[13][14] This equilibrium is not a simple 50/50

split; its position is exquisitely sensitive to the molecule's environment, a factor that must be

accounted for in both reaction design and analytical interpretation.

Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Causality of the Tautomeric Shift
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The position of the equilibrium is a delicate balance between aromaticity and intermolecular

forces, primarily hydrogen bonding.

In the Gas Phase and Non-Polar Solvents: The 2-hydroxypyridine (lactim) form is generally

more stable.[15][16][17] Theoretical calculations place its stability at approximately 1-3

kJ/mol over the pyridone form.[15][18] This preference is attributed to the energetic

favorability of the fully aromatic pyridine ring.

In Polar, Protic Solvents and the Solid State: The equilibrium dramatically shifts to favor the

2-pyridone (lactam) form.[14][16][17] The reason is twofold:

Hydrogen Bonding: The N-H and C=O groups of the pyridone form are excellent hydrogen

bond donors and acceptors, respectively. They can form strong intermolecular hydrogen

bonds with polar solvents like water or self-associate into stable hydrogen-bonded dimers

and helices in the solid state.[13][16][17]

Dipole Moment: The 2-pyridone tautomer has a significantly larger dipole moment than the

2-hydroxypyridine form.[14] Polar solvents preferentially solvate and stabilize the more

polar pyridone tautomer, shifting the equilibrium to that side.[14]

This solvent-dependent behavior is a critical consideration for drug development, as the

dominant tautomer in a biological (aqueous) environment will be the pyridone form, which

presents a different set of hydrogen bonding donors and acceptors for receptor interactions

than the hydroxypyridine form.

Chemical Reactivity and Applications
2-Hydroxypyridine's dual nature makes it a highly versatile reagent.

Bifunctional Catalyst: It is known to act as a bifunctional catalyst in various acylation

reactions.[6][10]

Peptide Synthesis: Its historical and continued use in peptide synthesis is a classic

application, where it facilitates the formation of amide bonds.[2][3]

Chelating Agent: The molecule effectively forms stable complexes with metal ions, a property

leveraged in coordination chemistry, analytical methods, and the development of biologically
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active compounds.[1][4]

Synthetic Intermediate: It serves as a key building block for a vast range of more complex

molecules.[1][7] The nitrogen can be alkylated, and the ring can undergo electrophilic

substitution, providing multiple avenues for derivatization.

Analytical Characterization: A Validating Workflow
Distinguishing between the two tautomers and confirming the identity of a sample requires a

multi-faceted analytical approach. The choice of experiment is dictated by the need to probe

the specific structural features that differ between the tautomers.

node_start node_process node_data node_decision node_end
Sample Received

(Unknown/Synthesized Lot)

Sample Preparation
Dissolve in both DMSO-d6 (polar)

and CDCl3 (non-polar)

¹H & ¹³C NMR Spectroscopy
FT-IR Spectroscopy

(Solid State - KBr pellet or ATR)

NMR Spectra Analysis
- Compare aromatic vs. vinyl protons

- Observe tautomer ratio changes

IR Spectrum Analysis
- Look for broad O-H stretch (~3400 cm⁻¹)
- Look for sharp C=O stretch (~1650 cm⁻¹)

Data Consistent?

Identity Confirmed
(Structure & Tautomeric Behavior Validated)

Yes

Inconsistent Data
(Impurity or incorrect structure)

-> Re-purify / Re-synthesize

No

Click to download full resolution via product page

Caption: Self-validating workflow for the characterization of 2-hydroxypyridine.

Experimental Protocol for Spectroscopic
Characterization
This protocol outlines a self-validating system where results from multiple techniques must

converge to confirm the sample's identity.
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Objective: To confirm the chemical identity of a sample as 2-hydroxypyridine and observe its

tautomeric equilibrium.

Methodology:

Sample Preparation (Causality: To probe solvent effects):

Prepare two NMR samples. Dissolve ~10 mg of the sample in 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆), a polar, hydrogen-bond accepting solvent.

Dissolve a separate ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃), a

non-polar solvent. This dual-solvent approach is designed to intentionally shift the

tautomeric equilibrium, providing a dynamic confirmation of the structure's identity.[14][16]

Prepare a solid-state sample for IR analysis, either as a KBr pellet or for use with an

Attenuated Total Reflectance (ATR) accessory.

FT-IR Analysis (Causality: To identify key functional groups):

Acquire an FT-IR spectrum of the solid sample.

Expected Result: In the solid state, the 2-pyridone form predominates.[18] The spectrum

should be characterized by a strong, sharp carbonyl (C=O) stretching vibration around

1650-1690 cm⁻¹ and a broader N-H stretch above 3000 cm⁻¹. The absence of a strong,

broad O-H stretch around 3200-3400 cm⁻¹ would argue against the hydroxypyridine form

being dominant.

NMR Analysis (Causality: To observe structural changes in solution):

Acquire ¹H and ¹³C NMR spectra for both the DMSO-d₆ and CDCl₃ samples.

Expected Results (DMSO-d₆): The polar solvent will heavily favor the 2-pyridone tautomer.

The ¹H NMR should show signals in the vinyl-like region, not the typical aromatic region

for pyridine itself.

Expected Results (CDCl₃): The non-polar solvent will show a mixture of tautomers, or a

greater proportion of the 2-hydroxypyridine form.[16] This will manifest as two distinct
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sets of peaks, or a significant shift in the observed peaks compared to the DMSO

spectrum, reflecting the changing electronic structure toward a more aromatic character.

The presence of a phenolic -OH proton may be observable.

Data Interpretation and Validation:

The sample's identity is validated if, and only if, the solid-state IR confirms the pyridone

structure AND the NMR data shows the expected solvent-dependent tautomeric shift. If a

C=O stretch is absent in the IR, or if the NMR spectra do not change significantly between

polar and non-polar solvents, the sample is either impure or not the correct compound.

Safety and Handling
2-Hydroxypyridine is classified as toxic if swallowed and causes skin and serious eye

irritation.[19] It may also cause respiratory irritation.[8][19] Therefore, stringent safety protocols

must be followed.

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[20][21] Ensure safety showers and eye wash stations are accessible.[22]

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including

chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[19][21] If

dust formation is likely, use a NIOSH-approved respirator.[19]

Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust or vapors.[19]

[20] Wash hands thoroughly after handling.[20] Do not eat, drink, or smoke in the handling

area.[20]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[3][20][21]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.[21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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